2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Overview
Description
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, also known as pinane carboxylic acid, is a bicyclic organic compound with the molecular formula C11H18O2. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes three methyl groups and a carboxylic acid functional group. It is a derivative of pinane, a compound commonly found in essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves the oxidation of pinane derivatives. One common method is the oxidation of 2,6,6-trimethylbicyclo[3.1.1]heptane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure of the compound may allow it to interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pinane: The parent compound of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, commonly found in essential oils.
2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one: A structurally similar compound with a different ring system.
2,6,6-Trimethylbicyclo[3.1.1]heptane: A related compound without the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJWXPLEWSYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58096-27-8, 64284-84-0 | |
Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-3-Pinanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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